6-Methoxy-s-triazine-2,4(1H,3H)-dione

Description

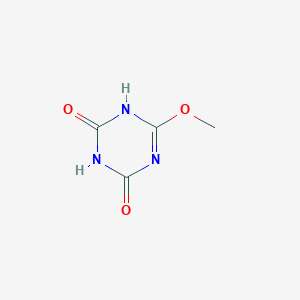

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-10-4-6-2(8)5-3(9)7-4/h1H3,(H2,5,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNULTPQANPFFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275337 | |

| Record name | methylcyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30885-95-1 | |

| Record name | methylcyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy S Triazine 2,4 1h,3h Dione and Its Analogues

Conventional Synthetic Approaches

Conventional methods remain the cornerstone for accessing the 1,2,4-triazine-3,5-dione core. These strategies can be broadly categorized into ring closure reactions, which build the heterocyclic system from acyclic precursors, and functional group interconversions on a pre-formed triazine ring.

The formation of the 1,2,4-triazine-3,5-dione ring is commonly achieved by the condensation of a three-carbon component with a hydrazine-like derivative.

A notable method for the synthesis of 6-substituted-1,2,4-triazine-2,4(1H,3H)-diones involves the cyclocondensation reaction of biuret (B89757) with α-keto esters or their derivatives. This approach builds the triazine ring by reacting a suitable carboxylic acid ester with biuret in the presence of a base. For instance, the reaction of a pyridine-2-carboxylic acid methyl ester with biuret in a solution of sodium ethoxide in ethanol, followed by heating to reflux, yields the corresponding 6-substituted-1,3,5-triazine-2,4-dione. epo.org The reaction proceeds via nucleophilic attack of the deprotonated biuret on the ester carbonyl, followed by intramolecular cyclization and dehydration to form the stable heterocyclic ring.

Table 1: Example of Triazinedione Synthesis via Biuret Cyclocondensation epo.org

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

|---|

The synthesis of the 6-alkoxy-1,2,4-triazine-3,5-dione scaffold through the cyclization of acyl isothiourea carboxamides is a specialized pathway. This method would theoretically involve the intramolecular cyclization of a precursor containing the necessary N-C-N-N-C-C backbone. However, specific examples detailing this route for the target compounds were not prominently featured in a review of contemporary chemical literature.

The cyclization of N1,N2-Dicarbamoylformimidamide represents another potential, though less common, route to the triazinedione core. This strategy would depend on the reaction of this specific precursor with a suitable two-carbon electrophile to close the ring. Detailed research findings illustrating this specific transformation for the synthesis of 6-methoxy-1,2,4-triazine-3,5-diones are not widely documented in available scientific sources.

Modification of a pre-synthesized 1,2,4-triazine-3,5-dione ring is a versatile strategy for creating a diverse library of analogues. N-alkylation is a primary example of this approach.

The nitrogen atoms of the 1,2,4-triazine-3,5-dione ring can be selectively alkylated to introduce various substituents. A common strategy involves the alkylation of a 6-substituted-1,2,4-triazine-3,5(2H,4H)-dione precursor. For example, the synthesis of 2-substituted derivatives often starts from a 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione intermediate. acs.org The alkylation is typically carried out at the N2 position using an appropriate alkyl halide in the presence of a silylating agent, such as bis(trimethylsilyl)acetamide (BSA), which acts as a base and protecting group facilitator. acs.org This method allows for the introduction of a wide array of alkyl and arylmethyl groups onto the triazine core. acs.org Following N-alkylation, the 6-bromo substituent can be replaced, for instance, by a benzyloxy group through treatment with benzyl (B1604629) alcohol and potassium carbonate, which can subsequently be converted to a hydroxy group. acs.org

Table 2: Selected Examples of N-Alkylation of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione acs.org

| Alkylating Agent (Alkyl Halide) | Base / Mediator | Product (2-Substituted Derivative) |

|---|---|---|

| Methyl iodide | Bis(trimethylsilyl)acetamide (BSA) | 6-bromo-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione |

| Benzyl bromide | Bis(trimethylsilyl)acetamide (BSA) | 2-benzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione |

Alkylation and Substitution Reactions

Substitution at the 6-Position and Other Ring Sites

The foundational method for constructing substituted s-triazines involves a temperature-controlled, stepwise nucleophilic substitution of cyanuric chloride. nih.gov The strong electron-withdrawing nature of the chlorine atoms facilitates nucleophilic attack, and the reactivity of the remaining chlorine atoms decreases as each one is replaced. mdpi.com This characteristic allows for the ordered introduction of different nucleophiles to create unsymmetrical triazines.

The general temperature guidelines for these substitutions are as follows:

First Substitution: Typically occurs at low temperatures, around 0–5 °C. mdpi.comrsc.org

Second Substitution: Proceeds at room temperature. mdpi.commdpi.com

Third Substitution: Requires higher temperatures, often at the boiling point of the solvent used. nih.gov

For the synthesis of a compound like 6-Methoxy-s-triazine-2,4(1H,3H)-dione, the "dione" nomenclature implies that two positions are occupied by hydroxyl groups (in the tautomeric form) or carbonyl groups. The synthesis would likely begin with cyanuric chloride. Two chloro groups would be substituted by nucleophiles that can be converted to hydroxyls (e.g., via hydrolysis), and the final chlorine at the 6-position would be substituted by a methoxy (B1213986) group using methanol (B129727) or sodium methoxide (B1231860), typically under heating. mdpi.com The order of nucleophilic addition is crucial; for instance, in synthesizing O,N-type substituted s-triazines, the oxygen nucleophile should be incorporated first. researchgate.net Various bases such as potassium carbonate, sodium carbonate, triethylamine (B128534) (TEA), or diisopropylethylamine (DIEA) are commonly used to neutralize the HCl evolved during the reaction. rsc.orgmdpi.comjetir.orgfrontiersin.org

This precise control over reaction conditions enables the synthesis of a vast array of mono-, di-, and tri-substituted triazine derivatives with diverse functionalities at the 2, 4, and 6 positions. mdpi.commdpi.com

Advanced Synthetic Techniques and Sustainable Chemistry

In response to the growing need for efficient, economical, and environmentally safe syntheses, modern methodologies have been developed and applied to the production of s-triazine derivatives. nih.govresearchgate.net These advanced techniques offer significant advantages over classical heating methods, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of s-triazine derivatives. chim.it This technique dramatically reduces reaction times, often from many hours to mere minutes, while frequently improving product yields and purity. chim.itnih.gov The rapid, uniform heating provided by microwaves can prevent the decomposition of sensitive reagents and products that may occur with prolonged conventional heating. chim.it

Microwave-assisted synthesis has been successfully employed for various substitution reactions on the triazine core, including the challenging replacement of the third chlorine atom. mdpi.comchim.it Comparative studies have consistently demonstrated the superiority of this method over traditional refluxing.

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional (Reflux) | 6 hours | 80-88% | rsc.org |

| Microwave-Assisted | 15-30 minutes | 91-98% | rsc.org |

| Conventional (Parallel Synthesis) | ~22 hours | Comparable | nih.gov |

| Microwave-Assisted (Parallel Synthesis) | 35 minutes | Comparable, Higher Purity | nih.gov |

Solvent-Free Reaction Conditions

Performing reactions under solvent-free, or neat, conditions represents a significant advancement in green synthesis. chim.it This approach is cleaner, more economical, and safer by eliminating the use of often hazardous and volatile organic solvents. chim.it For s-triazine synthesis, solvent-free methodologies have been effectively used, particularly in the cyclotrimerization of nitriles to form the triazine ring. chim.it

A notable example is the one-pot, multi-component synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids, which proceeds under neat conditions assisted by microwave irradiation. nih.gov This method offers high yields and excellent atom economy, minimizing waste and simplifying the product workup process. researchgate.netnih.gov

Solid-Supported Synthetic Approaches

Solid-phase synthesis offers a robust method for preparing libraries of triazine compounds, streamlining the purification process and enabling combinatorial approaches. researchgate.net In this technique, the triazine starting material or a reagent is immobilized on a solid support, such as a polymer resin or an inorganic material like celite. researchgate.netacs.org

The key advantage is that excess reagents and by-products can be removed by simple filtration and washing, obviating the need for complex chromatographic purification. acs.org This approach has been successfully combined with microwave assistance to further enhance reaction efficiency. acs.org For example, symmetrical triazines have been synthesized by adsorbing cyanuric chloride onto celite or a polymer support, adding the desired amine, and irradiating the mixture with microwaves. acs.org This method allows for the rapid generation of purified products in high yields.

Green Chemistry Principles in this compound Synthesis

The synthesis of s-triazines is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.net Advanced methods incorporate these principles in several ways:

Energy Efficiency: Microwave and sonochemical (ultrasound-assisted) methods significantly shorten reaction times and lower energy consumption compared to classical heating. mdpi.comnih.gov

Use of Safer Solvents: A major focus is the replacement of hazardous organic solvents with more benign alternatives, such as water. nih.govambeed.com Sonochemical protocols, in particular, have been developed that use water as the primary solvent. nih.gov

Waste Reduction: Solvent-free reactions and solid-phase synthesis minimize waste by eliminating the need for solvents and simplifying purification, leading to higher atom economy. chim.itacs.org

Catalysis: The use of reusable catalysts, such as silica-supported Lewis acids or supported platinum nanoparticles, offers a sustainable alternative to stoichiometric reagents. chim.itrsc.org

Quantitative tools have been used to assess the environmental friendliness of these new methods. One analysis found that a sonochemical protocol for synthesizing 1,3,5-triazine (B166579) derivatives in water was 13 times "greener" than the conventional approach, highlighting the substantial benefits of adopting these sustainable technologies. nih.gov

Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrations of specific bonds and functional groups, providing a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 6-Methoxy-s-triazine-2,4(1H,3H)-dione is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups. The triazine core, carbonyl groups, methoxy (B1213986) substituent, and N-H bonds each produce unique signals.

Key expected vibrational frequencies include strong absorption bands for the C=O stretching of the two dione (B5365651) groups, typically found in the region of 1650-1750 cm⁻¹. The N-H bonds of the triazine ring are expected to show stretching vibrations in the range of 3100-3300 cm⁻¹. The stretching vibrations of the C-N and C=N bonds within the triazine ring would appear in the 1350-1600 cm⁻¹ region. mdpi.com Furthermore, the C-O stretching vibration of the methoxy group is anticipated to produce a distinct band around 1200-1300 cm⁻¹. researchgate.net The in-plane and out-of-plane bending vibrations of the triazine ring also contribute to the fingerprint region of the spectrum. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3300 | N-H Stretch | Amide (in ring) |

| 2950-3050 | C-H Stretch | Methoxy (-OCH₃) |

| 1650-1750 | C=O Stretch | Dione (Amide) |

| 1450-1600 | Ring Stretch | Triazine Ring (C=N) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the molecule's symmetry. Two main signals are expected:

A singlet corresponding to the three protons of the methoxy group (-OCH₃). Due to the electron-withdrawing nature of the attached oxygen and the triazine ring, this signal would likely appear in the downfield region, estimated to be around 3.8-4.0 ppm.

A broad singlet corresponding to the two equivalent N-H protons on the triazine ring. These protons are exchangeable, and their chemical shift can be highly dependent on the solvent, concentration, and temperature, but they are typically expected in the region of 8.0-11.0 ppm. hw.ac.uk

The integration of these signals would confirm the presence of three methoxy protons relative to the two N-H protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.8 - 4.0 | Singlet | 3H | -OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are anticipated:

A signal for the methoxy carbon (-OCH₃), which would appear in the range of 50-60 ppm.

Two signals for the carbonyl carbons (C=O) of the dione functionality. These would be the most downfield signals, typically appearing in the 150-165 ppm range.

A signal for the triazine ring carbon attached to the methoxy group (C-OCH₃), expected to be in the 165-175 ppm region, significantly downfield due to its attachment to two nitrogen atoms and an oxygen atom.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Carbon Assignment |

|---|---|

| ~50 - 60 | -OCH₃ |

| ~150 - 165 | C2, C4 (C=O) |

Two-Dimensional NMR Techniques (e.g., H-H COSY, H-C HMBC)

Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D spectra and establishing connectivity between atoms.

H-H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this molecule, a COSY spectrum would be very simple and primarily used to confirm the absence of coupling for the methoxy and N-H protons, as both are expected to be singlets. emerypharma.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. The molecular formula for this compound is C₄H₅N₃O₃, with a calculated molecular weight of approximately 143.10 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 143. Plausible fragmentation pathways would involve the initial loss of neutral fragments. uni-saarland.de A common fragmentation for methoxy-substituted compounds is the loss of a methyl radical (•CH₃) to give an [M-15]⁺ peak at m/z = 128, or the loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ peak at m/z = 112. Further fragmentation could involve the loss of carbon monoxide (CO) from the dione structure or cleavage of the triazine ring itself, which is a characteristic fragmentation pattern for triazine derivatives. derpharmachemica.comresearchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Identity |

|---|---|

| 143 | [M]⁺ (Molecular Ion) |

| 128 | [M - •CH₃]⁺ |

An article on the chemical compound “this compound” focusing solely on the requested structural and spectroscopic analysis cannot be generated at this time.

Extensive searches for specific experimental data pertaining to the structural characterization and spectroscopic analysis of this compound did not yield the required information for the following analytical methods:

High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Single Crystal X-ray Diffraction (SCXRD)

High-Temperature X-ray Diffraction

Ultraviolet-Visible (UV-Vis) Spectroscopy

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

While the compound is mentioned in scientific literature, particularly in the context of its application in agriculture as a plant growth regulator (often as its triethanolamine (B1662121) salt, DPX-3778), the detailed analytical data required to populate the specified sections of the article is not available in the public domain based on the conducted research. researchgate.netresearchgate.netgoogle.com Therefore, to ensure scientific accuracy and strict adherence to the provided outline, the article cannot be written.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgmdpi.com It has been widely applied to study 1,3,5-triazine (B166579) derivatives to calculate various molecular and electronic properties. researchgate.netcolab.ws DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), help in predicting molecular geometries, reactivity descriptors, and spectroscopic features. researchgate.netcolab.ws

The electronic and energetic properties of triazine derivatives are crucial for understanding their stability and reactivity. DFT calculations can determine key energetic parameters. The total energy of a molecular system is the sum of the total electronic energy and the energy of internuclear repulsion. Other calculated properties often include the heat of formation and steric energy, which serve as important descriptors in quantitative structure-activity relationship (QSAR) models. For instance, in studies of various triazine derivatives, these energetic properties have been shown to produce reliable QSAR models for predicting biological activity.

Table 1: Example of Energetic Properties Calculated for Triazine Derivatives

| Property | Description | Relevance |

|---|---|---|

| Total Energy | The sum of the system's total electronic energy and internuclear repulsion energy. | Indicates the overall stability of the molecular conformation. |

| Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Used as a descriptor in QSAR to correlate structure with biological activity. |

| Steric Energy | The energy associated with steric strain due to non-bonded interactions. | Provides insight into the conformational preferences and stability of the molecule. |

| Electronic Energy | The energy of the electrons in the field of the nuclei. | A fundamental component of the total energy calculation. |

Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The MEP map illustrates the charge distribution in 3D space, using a color scale to denote different potential regions. mdpi.comacs.org Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netmdpi.com Green areas represent neutral potential.

In studies of related triazine compounds, MEP analysis has been used to identify the most reactive centers. colab.wsmdpi.com For example, in various 1,3,5-triazine derivatives, the nitrogen atoms of the triazine ring and oxygen atoms of carbonyl or substituent groups are often identified as the most electron-rich sites (red or yellow regions), making them likely centers for electrophilic interactions. colab.wsmdpi.com Conversely, hydrogen atoms attached to the ring or substituent groups often appear as electron-deficient (blue regions). researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and nucleophilicity. mdpi.comyoutube.com The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. mdpi.comyoutube.com

The energy gap (ΔE = ELUMO – EHOMO) between the HOMO and LUMO is a critical parameter for determining molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com In computational studies of various triazine derivatives, the HOMO is often localized on the triazine ring and electron-donating substituents, while the LUMO may be distributed over the ring and electron-withdrawing groups. colab.wsmdpi.com These calculations are essential for predicting how the molecule will interact with other species. wikipedia.org

Table 2: Example of FMO Parameters for a Triazine Derivative

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability (nucleophilicity). youtube.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability (electrophilicity). youtube.com |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO. | A larger gap corresponds to higher kinetic stability and lower chemical reactivity. mdpi.com |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying intramolecular charge transfer and hyperconjugative interactions. nih.govresearchgate.net This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization from a donor to an acceptor orbital. wisc.edu

Molecular Dynamics and Simulation Studies of 6-Methoxy-s-triazine-2,4(1H,3H)-dione

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the stability, conformational changes, and intermolecular interactions of compounds like this compound. In the broader context of triazine derivatives, MD simulations have been employed to explore binding modes with biological targets, such as proteins or enzymes. nih.gov

For instance, MD simulations can be used to assess the stability of a ligand-protein complex by calculating parameters like root-mean-square deviation (RMSD) over the simulation period. nih.gov Such studies on related 1,2,4-triazine (B1199460) inhibitors have identified key amino acid residues (e.g., Gly313, Arg283, Tyr224) that form stable hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the inhibitor at the binding site. nih.gov These computational techniques are vital for understanding the dynamic behavior of molecules in a simulated biological environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Triazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For triazine derivatives, QSAR studies have been instrumental in identifying the key structural features that influence their activity as inhibitors of various enzymes, such as dihydrofolate reductase (DHFR), or as herbicides. scialert.netasianpubs.org

These models are developed by calculating a range of molecular descriptors for each compound in a dataset and then using statistical methods, like multilinear regression, to build a predictive model. Descriptors can include:

Quantum Chemical Descriptors: Such as HOMO/LUMO energies, heat of formation, and total energy.

Topological Descriptors: Like the electrotopological state index, which describes the electronic environment of the molecule. scialert.net

3D Descriptors: Used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which relate the 3D steric and electrostatic fields of molecules to their activity. asianpubs.orgrsc.org

Successful QSAR models can provide valuable guidance for designing new, more potent triazine derivatives by predicting the activity of novel molecules before their synthesis. asianpubs.org For example, a QSAR study on triazine derivatives as DHFR inhibitors revealed that the presence of an electronegative group at a specific position favored the inhibitory action. scialert.net

Hirshfeld Surface Analysis in Crystal Engineering

For triazine derivatives, Hirshfeld surface analysis has been instrumental in elucidating the complex network of interactions that govern their supramolecular assembly. Although specific studies focusing solely on this compound are not available in the public domain, the general principles and findings from related methoxy-triazine structures can provide valuable insights into the expected intermolecular contacts.

The analysis typically involves generating a three-dimensional surface around a molecule in a crystal, defined by the points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. The d_norm surface highlights regions of significant intermolecular contacts; red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. These plots represent the distribution of distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The percentage contribution of different atomic contacts (e.g., H···H, O···H, C···H) to the total Hirshfeld surface area can be calculated from these plots, offering a detailed statistical breakdown of the interactions.

The insights gained from Hirshfeld surface analysis are pivotal for crystal engineering as they allow for a rational approach to designing new materials with desired physical and chemical properties. By understanding the dominant intermolecular interactions, it becomes possible to predict and control the crystal packing of new derivatives, which in turn influences properties such as solubility, stability, and bioavailability.

While detailed research findings and data tables for this compound are not currently available, the application of Hirshfeld surface analysis to analogous systems underscores its importance in modern crystallographic studies. Future research on this specific compound would undoubtedly benefit from this computational method to fully characterize its solid-state structure and interaction landscape.

Chemical Reactivity, Transformation, and Mechanistic Studies

Nitration Reactions and Pathways to Energetic Materials

The nitration of s-triazine rings is a key pathway to the synthesis of energetic materials. While direct nitration studies on 6-methoxy-s-triazine-2,4(1H,3H)-dione are not extensively detailed in the provided research, the nitration of structurally similar compounds, such as 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione, offers significant insights into the potential reactive behavior of the methoxy (B1213986) analogue. researchgate.netresearchgate.net

The nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione has been shown to yield different products depending on the nitrating agent and reaction conditions. researchgate.netresearchgate.net For instance, treatment with a mixture of nitric acid and sulfuric acid can lead to the formation of 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) and tetranitromethane. researchgate.netresearchgate.net This suggests a complex reaction involving both substitution and oxidation.

In contrast, the nitration of a related derivative, 2,4-dimethoxy-6-methyl-1,3,5-triazine (B1607329), can result in the formation of 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine or a furazan (B8792606) N-oxide derivative, again highlighting the influence of the reaction medium on the final product. researchgate.netresearchgate.net These findings imply that the nitration of this compound could potentially lead to the introduction of nitro groups onto the triazine ring or modification of the methoxy group, pathways that are of interest in the development of high-energy-density materials. mdpi.compurdue.edu The presence of the electron-donating methoxy group would likely influence the regioselectivity and reactivity of the triazine ring towards electrophilic nitration.

Table 1: Nitration Products of 6-Methyl-1,3,5-triazine Derivatives

| Starting Material | Nitrating Agent/Conditions | Major Products | Reference |

|---|---|---|---|

| 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione | Not specified | 2,4,6-Trihydroxy-1,3,5-triazine, Tetranitromethane | researchgate.netresearchgate.net |

| 2,4-Dimethoxy-6-methyl-1,3,5-triazine | Not specified | 2,4-Dimethoxy-6-trinitromethyl-1,3,5-triazine or Furazan N-oxide derivative | researchgate.netresearchgate.net |

Hydrolysis Pathways and Products of Methoxy-s-triazine Systems

The hydrolysis of methoxy-s-triazine systems is a critical aspect of their chemical behavior, influencing their stability and transformation in aqueous environments. The methoxy group on the s-triazine ring is susceptible to nucleophilic attack by water, leading to its displacement and the formation of hydroxylated derivatives. This process can be influenced by pH and temperature.

The hydrolysis of a methoxy group attached to a triazine ring generally proceeds through a nucleophilic substitution mechanism. Under acidic conditions, the nitrogen atoms in the triazine ring can be protonated, increasing the electrophilicity of the carbon atom attached to the methoxy group and facilitating its cleavage. Conversely, under basic conditions, direct nucleophilic attack by hydroxide (B78521) ions can occur. The hydrolysis of related dichloromethoxy-s-triazine compounds has been noted to be influenced by the reaction conditions, with the potential for the methoxy group to act as a leaving group in nucleophilic substitution reactions. researchgate.net

For this compound, hydrolysis would likely result in the formation of 2,4,6-trihydroxy-1,3,5-triazine, also known as cyanuric acid. researchgate.netresearchgate.net This transformation is significant as it represents a degradation pathway for methoxy-substituted triazines. The rate of hydrolysis would be dependent on the specific conditions, including the presence of catalysts. researchgate.net

Tautomerism and Isomerization Phenomena in this compound

Tautomerism is a key characteristic of many heterocyclic compounds, including s-triazine derivatives. For this compound, several tautomeric forms are possible due to the presence of amide and potential enol groups. The molecule exists predominantly in the dione (B5365651) form, but can theoretically exhibit keto-enol tautomerism.

The primary tautomeric equilibrium for this compound involves the migration of a proton from a nitrogen atom to an adjacent carbonyl oxygen, resulting in a hydroxyl group and creating an aromatic triazine ring. This would lead to the formation of 6-methoxy-1H-s-triazin-2-ol-4(3H)-one and 6-methoxy-s-triazine-2,4-diol tautomers. The stability and prevalence of these tautomers are influenced by factors such as the solvent, temperature, and pH.

Studies on similar acylmethyl-1,3,5-triazines have shown the existence of enol and enaminone tautomers stabilized by intramolecular hydrogen bonding. academie-sciences.fr While this compound does not have an acylmethyl substituent, the principles of proton transfer and the potential for intramolecular hydrogen bonding in its tautomeric forms are relevant. The lactam-lactim tautomerism is a well-established phenomenon in such heterocyclic systems.

Intramolecular Rearrangements (e.g., O→N Methyl Migration)

Intramolecular rearrangements are significant transformations that can occur in methoxy-s-triazine systems, with O→N methyl migration being a notable example. researchgate.net This type of rearrangement involves the transfer of a methyl group from an oxygen atom of a methoxy group to a nitrogen atom within the triazine ring.

Research on 2,4,6-trimethoxy-1,3,5-triazine (B1584041) has demonstrated that it undergoes an intermolecular O→N methyl rearrangement in the liquid state to form 1,3,5-trimethyl-2,4,6-trioxohexahydro-s-triazine. researchgate.net Another related compound, 4,6-dimethoxy-3-methyl-dihydro-triazine-2-one, exhibits a solid-state methyl rearrangement. researchgate.net These studies suggest that this compound could also be susceptible to such rearrangements, potentially leading to the formation of N-methylated derivatives.

The feasibility and pathway of such a rearrangement in this compound would depend on various factors, including the temperature and the physical state (solid or liquid). The rearrangement is often thermally induced and can be influenced by the crystal packing in the solid state. researchgate.net The transformation can be topochemically controlled, meaning the reaction proceeds with minimal atomic movement within the crystal lattice. researchgate.net

Table 2: Methyl Rearrangement in Methoxy-Triazines

| Compound | Rearrangement Type | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4,6-Trimethoxy-1,3,5-triazine | Intermolecular O→N methyl | Liquid-state | 1,3,5-Trimethyl-2,4,6-trioxohexahydro-s-triazine | researchgate.net |

| 4,6-Dimethoxy-3-methyl-dihydro-triazine-2-one | Intramolecular O→N methyl | Solid-state | N-methylated product | researchgate.net |

Derivatives and Analogues of 6 Methoxy S Triazine 2,4 1h,3h Dione

Synthesis and Characterization of Structurally Modified Triazine-2,4(1H,3H)-dione Derivatives

The synthesis of structurally modified triazine-2,4(1H,3H)-dione derivatives often starts from readily available precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The stepwise substitution of the chlorine atoms with different nucleophiles allows for the introduction of various functional groups, including the methoxy (B1213986) group.

One common strategy involves the initial reaction of cyanuric chloride with sodium methoxide (B1231860) to yield 2,4-dichloro-6-methoxy-1,3,5-triazine. Subsequent hydrolysis of the remaining chloro groups under controlled conditions can lead to the formation of the dione (B5365651) structure. Further modifications can be achieved by reacting the N-H protons of the triazine dione ring with various electrophiles.

For instance, 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized starting from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. Alkylation at the 2-position followed by displacement of the bromo group with a benzyloxy group and subsequent debenzylation affords the target compounds. While this example pertains to a 1,2,4-triazine (B1199460), similar strategies can be envisioned for the 1,3,5-triazine (B166579) scaffold.

The characterization of these derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure, with chemical shifts providing information about the electronic environment of the nuclei. Infrared (IR) spectroscopy helps in identifying characteristic functional groups such as C=O (carbonyl) and N-H bonds of the dione ring, as well as the C-O stretching of the methoxy group. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Table 1: Spectroscopic Data for a Representative Substituted s-Triazine Derivative

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

|---|

Substituent Effects on Chemical Reactivity and Spectroscopic Signatures

The introduction of different substituents onto the 6-Methoxy-s-triazine-2,4(1H,3H)-dione core can significantly influence its chemical reactivity and spectroscopic properties. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can alter the electron density distribution within the triazine ring.

Electron-withdrawing groups are expected to increase the acidity of the N-H protons of the dione moiety, making them more susceptible to deprotonation and subsequent reactions with electrophiles. Conversely, electron-donating groups would decrease the acidity of these protons. The reactivity of the methoxy group itself can also be affected. For instance, nitration of 2,4-dimethoxy-6-methyl-1,3,5-triazine (B1607329) can lead to different products depending on the reaction conditions, highlighting the influence of the reaction medium on the reactivity of substituted s-triazines. researchgate.netresearchgate.net

Substituent effects are also readily observable in the NMR spectra of these compounds. The chemical shifts of the protons and carbons of the triazine ring are sensitive to the electronic environment. A substituent's ability to donate or withdraw electron density will cause shielding or deshielding of the neighboring nuclei, resulting in upfield or downfield shifts in the NMR spectrum, respectively. For example, in 2-methoxy-5-X-pyridines, an electron-donating amino group para to the methoxy group leads to a shielding effect on the ¹³C chemical shift of the methoxy carbon, while an electron-withdrawing nitro group causes a deshielding effect. uba.ar Similar trends can be anticipated for substituted 6-Methoxy-s-triazine-2,4(1H,3H)-diones.

Coordination Chemistry of s-Triazine Ligands and Metal Complexes

The nitrogen atoms of the s-triazine ring and its substituents can act as donor atoms for metal ions, making s-triazine derivatives versatile ligands in coordination chemistry. The resulting metal complexes have applications in catalysis, materials science, and as potential therapeutic agents.

Design and Synthesis of s-Triazine-Based Ligands

The design of s-triazine-based ligands often involves the introduction of chelating groups at the 2, 4, and 6 positions of the triazine ring. These groups can contain additional donor atoms such as nitrogen, oxygen, or sulfur, leading to polydentate ligands capable of forming stable complexes with metal ions.

A common synthetic strategy starts with cyanuric chloride, allowing for the sequential substitution of the chloro groups with various nucleophiles. For example, reacting cyanuric chloride with amines containing other donor functionalities, such as pyridyl or pyrazolyl groups, can yield multidentate ligands. The reaction of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (BPT) with metal salts has been studied, where BPT can act as an N-pincer ligand. mdpi.comresearchgate.net

The nature of the substituents on the triazine ring can be tailored to fine-tune the electronic and steric properties of the ligand, which in turn influences the properties of the resulting metal complexes. For instance, the introduction of bulky groups can control the coordination geometry around the metal center.

Coordination Behavior with Transition Metals

s-Triazine-based ligands can coordinate to a wide range of transition metals, including but not limited to iron(II), cobalt(II), nickel(II), copper(II), and lead(II). mdpi.comtcarts.innih.govwhiterose.ac.uk The coordination mode of the ligand can vary depending on the nature of the ligand, the metal ion, and the reaction conditions.

For instance, 2,4-dipyrazolyl-1,3,5-triazine derivatives form [FeL₂][BF₄]₂ complexes where the iron(II) center is in a high-spin state. whiterose.ac.uk The geometry of the ligand, particularly the bite angle of the chelating groups, plays a crucial role in determining the spin state of the metal ion. In the case of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (BPT), it has been shown to act as a tridentate N-donor pincer ligand in cobalt(II) complexes. researchgate.net

The reaction of BPT with NiSO₄·6H₂O in the presence of thiocyanate (B1210189) resulted in a 1D coordination polymer. Interestingly, under the acidic reaction conditions, the BPT ligand underwent hydrolysis, losing one of the pyrazolyl arms to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol, which then coordinated to the Ni(II) center as a bidentate NN-chelate. mdpi.com This highlights that the triazine-dione moiety can be generated in situ and participate in coordination.

The coordination of 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine with lead(II) has been shown to form binuclear complexes, demonstrating the ability of these ligands to bridge multiple metal centers. nih.gov The coordination environment around the metal is influenced by the anionic co-ligands present in the reaction. nih.gov

Table 2: Coordination Complexes of s-Triazine Derivatives

| Ligand | Metal Ion | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| 2,4-dipyrazolyl-1,3,5-triazine derivatives | Fe(II) | [FeL₂][BF₄]₂ | Distorted D₂d | whiterose.ac.uk |

| 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (BPT) | Co(II) | Co(BPMT)(H₂O)₃₂·H₂O | Distorted octahedral | researchgate.net |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol (MPT) | Ni(II) | [Ni(MPT)(H₂O)(SCN)₂]n | Hexa-coordinated | mdpi.com |

Advanced Applications in Diverse Fields

Agrochemical Applications

The s-triazine scaffold is a well-established pharmacophore in the agrochemical industry, with many derivatives commercialized as herbicides. Research into 6-Methoxy-s-triazine-2,4(1H,3H)-dione and its derivatives has revealed potential applications in both weed control and plant growth regulation.

The s-triazine class of compounds is renowned for its herbicidal activity, which typically involves the inhibition of photosynthesis in target weed species. While specific herbicidal activity data for this compound is not extensively detailed in publicly available literature, the structural similarity to other commercial triazine herbicides, such as prometon, suggests a potential for similar biological activity. Prometon, a related compound, is a nonselective herbicide used to control a wide range of annual and perennial broadleaf weeds and grasses. nih.gov

A significant application of a derivative of this compound has been identified in the field of plant growth regulation. Specifically, the compound 3-(p-chlorophenyl)-6-methoxy-s-triazine-2,4 (1H, 3H) dione (B5365651) triethanolamine (B1662121), designated as DPX-3778, has been investigated as an antidehiscent agent in maize (Zea mays).

Antidehiscent agents are used to prevent the premature shattering of seed pods or the dispersal of pollen, which can be a significant issue in commercial seed production. Research has shown that the application of DPX-3778 can alter the floral development of maize, demonstrating its potent plant growth regulating effects.

Key research findings indicate that the timing and concentration of DPX-3778 application are critical to its effect. Multiple applications of a 0.005% (w/v) solution to the leaf sheath or the addition of 1 ppm to a hydroponic growth medium approximately four weeks before anthesis led to a reversion of staminate (male) inflorescences to pistillate (female) inflorescences. researchgate.net This induced sex change in the tassel is a significant alteration of the plant's natural development.

Furthermore, treatment with DPX-3778 resulted in the full development of the lower floret gynoecium in the ear spikelets, in addition to the normally developed gynoecium of the upper floret. These effects were also reproducible in Northern Teosinte (Zea mays subsp. mexicana), a wild relative of maize. These findings suggest that this derivative of this compound could be a valuable tool for studying the cellular and developmental physiology of floral structures in maize and other monoecious grasses.

Effects of DPX-3778 on Maize Floral Development

| Application Method | Concentration | Timing | Observed Effects |

|---|---|---|---|

| Multiple applications to leaf sheath | 0.005% (w/v) | Approx. 4 weeks before anthesis | Reversion of staminate inflorescences to pistillate inflorescences |

| Addition to hydroponic growth medium | 1 ppm | Approx. 4 weeks before anthesis | Full development of the lower floret gynoecium in ear spikelets |

Catalysis and Organic Transformations

A comprehensive review of the scientific literature was conducted to identify the role of this compound in various catalytic and organic transformations. The following subsections outline the areas of investigation.

The Heck and Suzuki-Miyaura reactions are powerful palladium-catalyzed cross-coupling reactions widely used in organic synthesis to form carbon-carbon bonds. wikipedia.orgwikipedia.org A thorough search of the available scientific literature and chemical databases did not yield any specific examples or studies where this compound is utilized as a ligand, catalyst, or substrate in either the Heck or Suzuki-Miyaura reactions. While other triazine derivatives have been explored in the context of catalysis, the specific application of this dione compound remains undocumented in this area. researchgate.net

Similarly, investigations into the role of this compound in olefin polymerization and hydrogen transfer reactions did not reveal any documented applications. These catalytic processes are fundamental in industrial chemistry, and while various organometallic complexes and ligands are employed, there is no evidence to suggest that this specific s-triazine derivative plays a role in these transformations.

Asymmetric allylic alkylation is a key method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. acs.org The development of chiral ligands is central to the success of these reactions. Despite a targeted search, no research was found that describes the use of this compound or its derivatives as a ligand or catalyst in asymmetric allylic alkylation reactions.

Materials Science and Photoelectronic Applications

The core structure of this compound, the s-triazine ring, is a key component in the development of various advanced materials due to its unique electronic and structural properties.

Development of Photoactive Materials

Derivatives of the s-triazine core are recognized for their utility in photoactive materials. For instance, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine has been identified as a versatile and high-performance photoinitiator for free radical photopolymerization under near UV or visible LED irradiation. rsc.org The photophysical properties of extended 2,4,6-triphenyl-s-triazines have also been investigated, revealing their potential as two-photon absorbers. These compounds exhibit significant luminescence and large two-photon absorption cross-sections, making them promising for applications such as two-photon fluorescence bio-imaging. mdpi.com While direct research on the photophysical properties of this compound is not extensively available in the reviewed literature, the established photoactive potential of the s-triazine scaffold suggests a promising area for future investigation.

Applications in Energetic Materials Research

The s-triazine skeleton is a foundational structure for a variety of energetic materials. researchgate.net Research into the nitration of compounds structurally similar to this compound highlights the potential of this chemical family in the field of energetic materials. A study on the nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione, a close analog, demonstrated that the process yields 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) and tetranitromethane. researchgate.net This reactivity underscores the potential for creating high-energy compounds from s-triazine-dione precursors. The field of energetic materials is continually exploring high-nitrogen heterocyclic systems, such as 1,2,4-triazines, to develop insensitive high explosives with improved safety and performance characteristics. purdue.edupurdue.edu

Biomedical and Pharmaceutical Research (General Categories)

The versatile s-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.

Antimicrobial Agents (Antibacterial and Antifungal Activities)

Derivatives of s-triazine have demonstrated significant potential as antimicrobial agents, with broad-spectrum activity against various pathogens. ijsrch.combiointerfaceresearch.com

Antibacterial Activity: Numerous studies have highlighted the antibacterial efficacy of s-triazine derivatives. For example, novel 1,2,4-triazine (B1199460) and 1,2-diazepine derivatives have shown promising activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com

Antifungal Activity: The antifungal properties of s-triazine derivatives are also well-documented. A series of substituted phenylthiazolyl 1,3,5-triazine (B166579) derivatives were screened for their in-vitro antifungal activity against Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger, with some compounds showing significant efficacy. researchgate.net The presence of specific substituents on the triazine ring, such as hydrophobic fragments and electron-withdrawing groups, appears to modulate the antifungal activity. researchgate.net

| Compound Class | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-Triazine and 1,2-Diazepine Derivatives | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis | Exhibited promising antibacterial activity. | biointerfaceresearch.com |

| Substituted Phenylthiazolyl 1,3,5-Triazine Derivatives | C. albicans, C. glabrata, C. neoformans, A. niger | Some derivatives showed significant antifungal activity. | researchgate.net |

Antagonists of Biological Receptors (e.g., Bv8-Prokineticin Receptors)

Derivatives of 1,3,5-triazin-4,6-dione have been identified as potent non-peptidic antagonists of Bv8-prokineticin receptors (PKR1 and PKR2). nih.gov These receptors are involved in various physiological and pathological processes, including pain, inflammation, and angiogenesis. researchgate.netmdpi.com

A series of 1,3,5-triazin-4,6-diones were synthesized and evaluated for their antagonist properties. The lead compound, PC1, demonstrated the ability to block Bv8-induced intracellular calcium mobilization in cells expressing either PKR1 or PKR2. nih.govresearchgate.net Further structure-activity relationship studies led to the development of analogs with improved potency and selectivity. For instance, triazinediones containing a 4-halogen substituted benzyl (B1604629) group at position 5, such as those with a 4-fluorine (PC-7) or a 4-bromobenzyl group (PC-25), were found to be approximately 10 times more potent than the reference compound PC-1 in reducing Bv8-induced thermal hyperalgesia. nih.gov An analog with a 4-trifluoromethylbenzyl substitution (PC-27) was even more potent, showing activity 100 times greater than PC1. nih.gov

| Compound | Substitution at Position 5 | Relative Potency (vs. PC-1) | Reference |

|---|---|---|---|

| PC-1 | 4-Ethylbenzyl | 1x | nih.gov |

| PC-7 | 4-Fluorobenzyl | 10x | nih.gov |

| PC-25 | 4-Bromobenzyl | 10x | nih.gov |

| PC-27 | 4-Trifluoromethylbenzyl | 100x | nih.gov |

Cytotoxicity in Cancer Cell Lines

The s-triazine scaffold is a prevalent feature in the design of novel anticancer agents, with numerous derivatives demonstrating significant cytotoxic activity against a variety of cancer cell lines. mdpi.comnih.govmdpi.com

Research has shown that 1,3,5-triazabicyclo[3.1.0]hexane-2,4-diones and 1,3,5-triazine-4,6-(1H,5H)-diones are potent cytotoxic agents in both murine and human cancer cells. nih.gov These compounds have been shown to suppress DNA synthesis in L1210 lymphoid leukemia cells and induce DNA fragmentation, a hallmark of apoptosis. nih.gov

A library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines was screened for antiproliferative properties against three breast cancer cell lines: MDA-MB231, SKBR-3, and MCF-7. nih.gov One of the most active compounds identified was 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, which showed remarkable activity against the melanoma MALME-3 M cell line with a GI50 of 3.3 x 10⁻⁸ M. nih.gov

Furthermore, pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine derivatives have demonstrated significant broad cytotoxic activity in the low micromolar range against several human cancer cell lines, including PC-3 (prostate cancer), MCF-7 (breast cancer), H460 (non-small cell lung cancer), and Colo205 (colorectal adenocarcinoma). jcsp.org.pk

| Compound Class | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| 1,3,5-Triazine-4,6-(1H,5H)-diones | L1210 lymphoid leukemia | Suppressed DNA synthesis and induced DNA fragmentation. | nih.gov |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma MALME-3 M | GI50 = 3.3 x 10⁻⁸ M. | nih.gov |

| Pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine derivatives | PC-3, MCF-7, H460, Colo205 | Demonstrated significant broad cytotoxic activity in low micromolar range. | jcsp.org.pk |

Antimalarial and Antiviral Activities

The s-triazine scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. researchgate.net Although direct studies on the antimalarial and antiviral properties of this compound are not prominent, research on other s-triazine derivatives highlights the potential of this chemical class in combating infectious diseases.

Antimalarial Activity: The urgent need for new antimalarial agents to overcome drug resistance has driven research into novel chemical scaffolds, including s-triazines. nih.gov Studies have shown that certain 1,3,5-triazine derivatives exhibit promising antiplasmodial activity. For instance, novel hybrid dimethoxy pyrazole (B372694) 1,3,5-triazine derivatives have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. nih.govresearchgate.net Some of these compounds demonstrated significant inhibitory concentrations (IC50) against chloroquine-sensitive strains of the parasite. nih.govresearchgate.net Another study focused on hybrid 4-aminoquinoline-1,3,5-triazine derivatives, which showed high antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. cabidigitallibrary.org The mechanism of action for some of these derivatives is believed to involve the inhibition of parasitic dihydrofolate reductase-thymidylate synthase (DHFR-TS). cabidigitallibrary.org

Antiviral Activity: The s-triazine core is also present in various compounds investigated for their antiviral effects. researchgate.net Research has demonstrated that certain 2,4,6-trisubstituted symmetrical 1,3,5-triazine (TAZ) derivatives, particularly those with alkoxy-amino substitutions, show significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov Furthermore, a series of 1,3,5-triazine derivatives containing a morpholine (B109124) group were designed, synthesized, and evaluated for their antiviral activity against pseudorabies virus (PRV) and vesicular stomatitis virus (VSV), with some compounds showing excellent antiviral effects. researchgate.net The antiviral potential of triazine analogues of cidofovir (B1669016) has also been explored, with some compounds demonstrating strong activity against a broad spectrum of DNA viruses. nih.gov

While these findings are promising for the s-triazine class, experimental data on the specific antimalarial and antiviral activities of this compound is required to ascertain its potential in these therapeutic areas.

Radioprotective Agents

The investigation of chemical compounds that can protect biological systems from the harmful effects of ionizing radiation is an area of significant interest. While there is a lack of specific studies on the radioprotective properties of this compound, the general chemical properties of heterocyclic compounds, including s-triazines, suggest they could be explored for such applications. The nitrogen-containing heterocyclic structure might play a role in scavenging free radicals generated by radiation, a key mechanism of radioprotection. However, without direct experimental evidence, the potential of this compound as a radioprotective agent remains speculative.

Industrial and Commercial Applications

The versatile chemistry of the s-triazine ring has led to its incorporation in a wide array of industrial and commercial products. wikipedia.org

Dyes and Pigments

The s-triazine moiety, particularly in the form of 2,4,6-trichloro-s-triazine (cyanuric chloride), is a cornerstone of the reactive dye industry. wikipedia.org These dyes form covalent bonds with the hydroxyl or amino groups of fibers such as cotton, wool, and silk, resulting in excellent wash fastness. The chlorine atoms on the triazine ring are highly reactive and can be sequentially substituted with chromophoric groups and bridging amines, allowing for a wide range of colors and functionalities to be incorporated into the dye molecule. While direct use of this compound in commercial dyes is not documented, its s-triazine core is a fundamental component of this important class of colorants.

Lubricants and Analytical Reagents

Lubricants: Derivatives of s-triazine have been explored as additives in lubricating oils. researchgate.netgoogle.com These compounds can function as dispersants, helping to keep soot and other insoluble materials suspended in the oil, thus preventing sludge formation and maintaining engine cleanliness. google.com The polar nitrogen atoms in the triazine ring can contribute to the surface-active properties required for effective dispersion. The tribological and anticorrosive properties of some triazine derivatives in emulsions have been investigated, showing that they can form protective layers on metal surfaces. tandfonline.com Although the direct application of this compound as a lubricant additive is not established, the functional capabilities of the s-triazine structure suggest a potential area for future research.

Analytical Reagents: The reactivity of the s-triazine ring makes it a useful scaffold for the development of analytical reagents. researchgate.net For example, s-triazine derivatives are utilized in high-pressure liquid chromatography (HPLC) for the separation and determination of various compounds. d-nb.info The ability to introduce different functional groups onto the triazine core allows for the creation of tailored reagents with specific selectivities and detection properties. Coumarin derivatives containing a 1,3,5-triazine skeleton have been synthesized and used as analytical reagents. While specific applications of this compound as an analytical reagent are not widely reported, the chemical versatility of its core structure suggests potential for such development.

Q & A

Q. What strategies are recommended for correlating structural modifications (e.g., substituent changes) with changes in physicochemical properties?

- Methodological Answer :

- Comparative crystallography : Analyze X-ray structures of analogs (e.g., 6-methyl vs. 6-methoxy) to assess steric/electronic impacts.

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to infer stability trends. Cross-reference with computational electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.